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molecular formula C10H10ClN5O B8518680 4-amino-N-(2-chloro-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

4-amino-N-(2-chloro-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B8518680
M. Wt: 251.67 g/mol
InChI Key: ZUSTWVKIIVVIIW-UHFFFAOYSA-N
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Patent
US04381303

Procedure details

A solution of 62.0 gm (0.22 mol) of N-(2-chloro-3-pyridinyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in 1 liter of dioxane was hydrogenated in the presence of 5 gm of 10% palladium/animal charcoal as catalyst at room temperature and 5 bar until the hydrogen absorption was finished. After removal of the catalyst and the resulting precipitate by filtration, the filtrate was evaporated in vacuo. The remaining distillation residue was recrystallized from methanol.
Name
N-(2-chloro-3-pyridinyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][C:9]([C:11]2[N:15]([CH3:16])[N:14]=[CH:13][C:12]=2[N+:17]([O-])=O)=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1>O1CCOCC1.[Pd]>[NH2:17][C:12]1[CH:13]=[N:14][N:15]([CH3:16])[C:11]=1[C:9]([NH:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1)=[O:10]

Inputs

Step One
Name
N-(2-chloro-3-pyridinyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Quantity
62 g
Type
reactant
Smiles
ClC1=NC=CC=C1NC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 bar until the hydrogen absorption
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
the resulting precipitate by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The remaining distillation residue
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
NC=1C=NN(C1C(=O)NC=1C(=NC=CC1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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